molecular formula C26H21N3O2 B3013675 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1359087-08-3

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B3013675
CAS No.: 1359087-08-3
M. Wt: 407.473
InChI Key: XWSHVECHWVYVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an isoquinolinone core, substituted with a 3,4-dimethylphenyl group and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution with 3,4-dimethylphenyl Group:

    Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the isoquinolinone core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinolinone.

    2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-3(2H)-one: Similar structure but with a different position of the oxadiazole ring.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of both isoquinolinone and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-16-8-11-19(12-9-16)24-27-25(31-28-24)23-15-29(20-13-10-17(2)18(3)14-20)26(30)22-7-5-4-6-21(22)23/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHVECHWVYVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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